molecular formula C10H9F3O B13627030 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene

1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene

Cat. No.: B13627030
M. Wt: 202.17 g/mol
InChI Key: MYIJLSUNCCIDJQ-AATRIKPKSA-N
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Description

1-Methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene is a chemical compound that has garnered significant scientific interest due to its unique structure and properties. The compound is characterized by the presence of a methoxy group and a trifluoropropenyl group attached to a benzene ring, making it a valuable subject for various chemical and industrial applications.

Preparation Methods

The synthesis of 1-methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-methoxybenzene with 3,3,3-trifluoropropene under specific conditions to achieve the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-Methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Birch reduction can be employed to convert the aromatic ring to a 1,4-cyclohexadiene using sodium or lithium in liquid ammonia.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group can direct the incoming electrophile to the ortho and para positions.

Scientific Research Applications

1-Methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene involves its interaction with various molecular targets. The methoxy group can act as an electron-donating group, influencing the reactivity of the benzene ring. The trifluoropropenyl group can participate in various chemical reactions, altering the compound’s overall reactivity and interaction with other molecules .

Comparison with Similar Compounds

1-Methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene can be compared with other benzene derivatives such as:

    1-Methoxy-4-methylbenzene: Similar in structure but lacks the trifluoropropenyl group, resulting in different reactivity and applications.

    1,2-Dimethoxybenzene: Contains two methoxy groups, leading to different electronic effects on the benzene ring.

    1,4-Dimethoxybenzene: Another derivative with distinct substitution patterns affecting its chemical behavior.

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-methoxy-3-[(E)-3,3,3-trifluoroprop-1-enyl]benzene

InChI

InChI=1S/C10H9F3O/c1-14-9-4-2-3-8(7-9)5-6-10(11,12)13/h2-7H,1H3/b6-5+

InChI Key

MYIJLSUNCCIDJQ-AATRIKPKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(F)(F)F

Canonical SMILES

COC1=CC=CC(=C1)C=CC(F)(F)F

Origin of Product

United States

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